8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane
Description
This compound features a 1,4-dioxa-8-azaspiro[4.5]decane core fused with a piperidine-3-carbonyl group and a 6-phenylpyridazine moiety. The spirocyclic scaffold confers rigidity, while the pyridazine and piperidine groups may enhance binding to biological targets.
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c28-22(26-13-10-23(11-14-26)29-15-16-30-23)19-7-4-12-27(17-19)21-9-8-20(24-25-21)18-5-2-1-3-6-18/h1-3,5-6,8-9,19H,4,7,10-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIDADGTWYWOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)N4CCC5(CC4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane involves multiple steps, typically starting with the preparation of the pyridazine and piperidine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Pharmacological Potential
Research has identified this compound as a promising candidate for targeting sigma receptors, specifically σ1 receptors. These receptors are implicated in various neurological processes and diseases, making them attractive targets for drug development.
- σ1 Receptor Ligands : A study demonstrated that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane exhibit high affinity for σ1 receptors, with one derivative showing a binding affinity (K(i)) of 5.4 nM. This suggests potential use in treating conditions associated with σ1 receptor dysfunction, such as depression and neurodegenerative diseases .
Imaging Applications
The compound has been explored in the context of radiolabeling for imaging purposes.
- Positron Emission Tomography (PET) : A derivative labeled with fluorine-18 was synthesized for PET imaging studies. This radiotracer demonstrated specific binding to σ1 receptors in vivo, allowing for visualization of tumors in mouse models. The findings indicate that this compound could serve as a valuable tool in tumor imaging and assessment of treatment efficacy .
Development of Inhibitors
The compound's structure has been utilized to develop inhibitors against specific biological targets.
- FABP4 Inhibitors : Research into fatty acid-binding protein 4 (FABP4) inhibitors has led to the synthesis of compounds based on the structural framework of this compound. These inhibitors have shown promise in metabolic disorders and obesity management .
Case Study 1: Tumor Imaging
In a study involving small animal models, the use of the fluorine-labeled derivative of the compound allowed researchers to track tumor growth and response to treatment using PET imaging. The results indicated that treatment with haloperidol significantly reduced tracer accumulation in tumors, suggesting potential applications in monitoring therapeutic responses .
Case Study 2: Neuropharmacology
A series of experiments evaluated the effects of σ1 receptor ligands derived from this compound on behavioral models of anxiety and depression. The results indicated that these compounds could modulate anxiety-like behaviors, supporting their potential use as anxiolytics or antidepressants .
Mechanism of Action
The mechanism of action of 8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Key Structural Features
The spiro[4.5]decane system is a common motif in the compared compounds, but substituents vary significantly:
*Calculated based on structural analysis.
Electronic and Binding Properties
- Frontier Molecular Orbitals (FMO) : Carbazole-based NMP compounds () show that the HOMO-LUMO gap (~4.5–5.0 eV) correlates with stability and reactivity. The target compound’s pyridazine and piperidine groups may similarly influence electron distribution, enhancing interactions with hydrophobic protein pockets .
- Molecular Docking : NMP compounds bind to the Cav3.2 calcium channel via hydrophobic residues (e.g., T586). The target compound’s phenylpyridazine group could mimic this interaction, while the spirocyclic core may improve selectivity .
Pharmacological and Industrial Relevance
- Calcium Channel Modulation : Analogues like NMP-4 and NMP-7 () demonstrate T-type calcium channel blockade, suggesting the target compound’s piperidine and pyridazine groups may confer similar activity .
- Regulatory Status : Impurity standards for spirocyclic compounds (e.g., MM0464.14 in ) underscore their importance in pharmaceutical quality control .
Biological Activity
The compound 8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 425.5 g/mol . The compound features a complex spirocyclic structure that contributes to its unique biological properties.
Biological Activity Overview
The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes in the body. Notably, it has been studied for its potential as a σ-1 receptor agonist , which is implicated in several central nervous system (CNS) disorders.
Key Biological Activities:
-
CNS Effects :
- The compound has shown promise in modulating neurotransmitter systems, particularly in the context of anxiety and depression.
- It may enhance cognitive functions by interacting with sigma receptors, which play a role in neuroprotection and neuroplasticity.
-
Antioxidant Properties :
- Preliminary studies suggest that the compound exhibits antioxidant activity, potentially reducing oxidative stress in neuronal tissues.
-
Antitumor Activity :
- Some research indicates that it may have cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Receptor Binding : The compound's structure allows it to bind selectively to σ-1 receptors, influencing calcium signaling and neuroprotective pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing synaptic transmission.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₃₉N₅O |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 1203126-64-0 |
| Solubility | Soluble in DMSO |
| LogP | 2.5 |
Case Study 1: CNS Disorders
A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicate potential therapeutic benefits for anxiety disorders.
Case Study 2: Antioxidant Activity
In vitro assays revealed that the compound significantly reduced reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stress, suggesting a protective role against neurodegeneration.
Case Study 3: Anticancer Activity
Research on various cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent. Further studies are needed to elucidate the underlying mechanisms.
Q & A
Q. How to design SAR studies for optimizing target selectivity?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., pyridazine → pyrimidine). Use high-content screening (HCS) panels (e.g., Eurofins Cerep) to profile off-target effects. highlights pyridazine’s role in HTS pipelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
